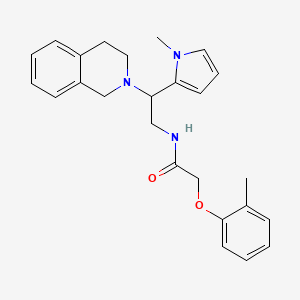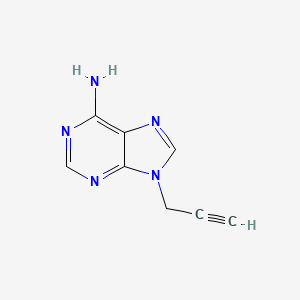
9-(prop-2-yn-1-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(prop-2-yn-1-yl)-9H-purin-6-amine is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry due to their role in the structure of DNA and RNA
Mecanismo De Acción
Target of Action
Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have been acknowledged to be a valuable functional group in pharmaceutical chemistry .
Mode of Action
It’s known that propargyl-containing compounds can induce the secretion of sappα and increased mapk phosphorylation with similar potency to that of rasagiline (mao-b inhibitor) .
Biochemical Pathways
A number of compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .
Result of Action
Propargyl derivatives of rasagiline, pargyline, and selegiline have contributed significantly to the development of pharmaceuticals for the treatment of parkinson’s or alzheimer’s diseases .
Action Environment
It’s known that the compound is a red crystalline powder, soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane .
Análisis Bioquímico
Biochemical Properties
It’s possible that it may interact with various enzymes and proteins, but specific interactions have not been reported in the literature .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 9-(prop-2-yn-1-yl)-9H-purin-6-amine in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(prop-2-yn-1-yl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a propargyl halide. One common method is the reaction of 6-chloropurine with propargylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
9-(prop-2-yn-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond in the propargyl group can be reduced to a double or single bond.
Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the purine ring in the presence of a base.
Major Products Formed
Oxidation: Formation of 9-(prop-2-yn-1-yl)-9H-purin-6-aldehyde or 9-(prop-2-yn-1-yl)-9H-purin-6-carboxylic acid.
Reduction: Formation of 9-(prop-2-en-1-yl)-9H-purin-6-amine or 9-(propyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(prop-2-yn-1-yl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. Its propargyl group can be utilized in click chemistry to attach various biomolecules, facilitating the study of biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(prop-2-yn-1-yl)-9H-carbazole
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
Compared to similar compounds, 9-(prop-2-yn-1-yl)-9H-purin-6-amine stands out due to its purine core, which is a fundamental structure in nucleic acids. This makes it particularly relevant in biological and medicinal chemistry. The presence of the propargyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
9-prop-2-ynylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKZAZXCDIPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C(N=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
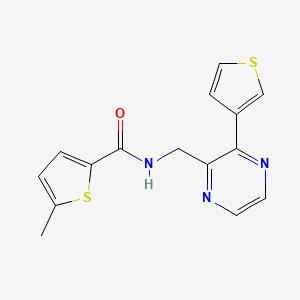

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)
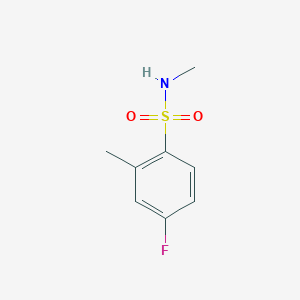
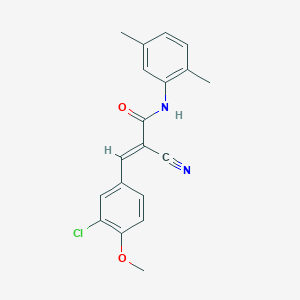
![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
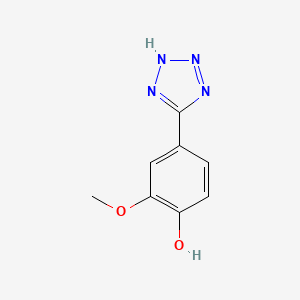
![ethyl 6-methyl-2-oxo-4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2851104.png)
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B2851110.png)
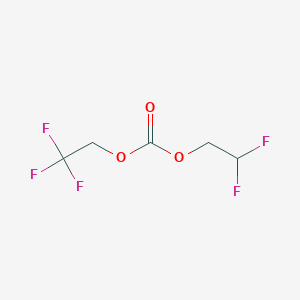
![1-(oxolan-3-yl)-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane](/img/structure/B2851113.png)
![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
